N-(2-bromo-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide N-(2-bromo-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 308300-11-0
VCID: VC21417609
InChI: InChI=1S/C18H14BrF3N2O2S/c1-9-2-4-12(11(19)6-9)23-16(25)8-15-17(26)24-13-7-10(18(20,21)22)3-5-14(13)27-15/h2-7,15H,8H2,1H3,(H,23,25)(H,24,26)
SMILES: CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)Br
Molecular Formula: C18H14BrF3N2O2S
Molecular Weight: 459.3g/mol

N-(2-bromo-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

CAS No.: 308300-11-0

Cat. No.: VC21417609

Molecular Formula: C18H14BrF3N2O2S

Molecular Weight: 459.3g/mol

* For research use only. Not for human or veterinary use.

N-(2-bromo-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide - 308300-11-0

Specification

CAS No. 308300-11-0
Molecular Formula C18H14BrF3N2O2S
Molecular Weight 459.3g/mol
IUPAC Name N-(2-bromo-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Standard InChI InChI=1S/C18H14BrF3N2O2S/c1-9-2-4-12(11(19)6-9)23-16(25)8-15-17(26)24-13-7-10(18(20,21)22)3-5-14(13)27-15/h2-7,15H,8H2,1H3,(H,23,25)(H,24,26)
Standard InChI Key VNNDEKSECSITJG-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)Br
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)Br

Introduction

Chemical Structure and Properties

N-(2-bromo-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is characterized by a benzothiazine core structure with specific functional groups that define its chemical and biological properties. The compound contains a 3,4-dihydro-2H-1,4-benzothiazin scaffold with a trifluoromethyl substituent at position 6, an oxo group at position 3, and an acetamide linkage connecting it to a 2-bromo-4-methylphenyl moiety.

Molecular Properties

Based on its structural components, the compound exhibits the following properties:

PropertyValue
Molecular FormulaC18H14BrF3N2O2S
Molecular WeightApproximately 459.28 g/mol
Structural Features3,4-dihydro-2H-1,4-benzothiazin-2-yl core, trifluoromethyl group, bromo-methylphenyl group, acetamide linkage
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Rotatable BondsApproximately 5-7

The compound shares structural similarities with other benzothiazine derivatives, particularly with N-(4-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide (CAS No.: 385786-44-7), differing primarily in the position of the bromine atom and the presence of a methyl group on the phenyl ring.

Synthesis Methodologies

The synthesis of N-(2-bromo-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide typically involves multiple reaction steps that require careful optimization to achieve satisfactory yields and purity.

General Synthetic Route

The synthesis generally follows these key steps:

  • Formation of the benzothiazine ring system

  • Introduction of the trifluoromethyl group at position 6

  • Attachment of the acetamide linker

  • Coupling with the 2-bromo-4-methylphenyl moiety

Critical factors in the synthesis include:

ParameterImportance
TemperatureControls selectivity and prevents side reactions
Solvent ChoiceAffects solubility and reaction kinetics
CatalystsEnhances reaction efficiency and stereoselectivity
Purification MethodsEssential for obtaining high-purity product

The synthesis typically employs various coupling agents or catalysts to facilitate amidation while ensuring high yields and purity. Specific reaction conditions must be carefully controlled to achieve regioselective bromination of the phenyl ring.

Pharmacological Properties and Biological Activities

ActivityMechanismPotential Application
Anti-inflammatoryCOX/LOX inhibitionTreatment of inflammatory conditions
AntimicrobialCell wall/protein synthesis disruptionInfection treatment
AnticancerEnzyme inhibition, apoptosis inductionCancer therapy
NeurologicalEnzyme modulationNeurodegenerative diseases

Structure-Activity Relationships

The presence of specific structural features contributes to the compound's biological activity:

  • The trifluoromethyl group enhances lipophilicity and binding affinity to certain enzymes, potentially acting as an inhibitor for pathways involved in inflammation and cancer progression.

  • The bromo-methylphenyl moiety may contribute to enhanced receptor selectivity and improved pharmacokinetic properties.

  • The benzothiazine core is common in compounds exhibiting diverse pharmacological activities, including anti-inflammatory effects and enzyme inhibition potential.

Comparative Analysis

When compared with similar compounds, N-(2-bromo-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide shows distinctive features that may influence its biological profile:

CompoundStructural DifferencesPotential Impact on Activity
N-(4-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamideBromine at position 4, no methyl groupDifferent binding orientation and receptor interactions
N-(4-bromo-3-methylphenyl)-2-[3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-yl]acetamideDifferent substitution pattern, methoxyphenyl at position 3Modified pharmacodynamic and pharmacokinetic properties

Physicochemical Characterization

The physicochemical properties of N-(2-bromo-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide significantly influence its pharmacokinetic behavior and formulation considerations.

Solubility and Partition Coefficient

Based on structural analysis and comparison with similar compounds:

PropertyEstimated ValueSignificance
LogP5.5-6.5High lipophilicity suggesting good membrane permeability
Water SolubilityLow (LogSw ≈ -5 to -6)Challenges in aqueous formulation
Distribution Coefficient (LogD)5.5-6.5 at pH 7.4Indicates predominant distribution into lipid phases

Structural Stability and Reactivity

The compound contains several functional groups that contribute to its chemical reactivity:

  • The amide linkage provides stability but is susceptible to hydrolysis under extreme pH conditions.

  • The benzothiazine ring offers structural rigidity and resistance to metabolic degradation.

  • The trifluoromethyl group enhances stability against oxidative metabolism.

Comparison with Related Benzothiazine Derivatives

The benzothiazine scaffold is present in numerous bioactive compounds. N-(2-bromo-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide shares similarities with compounds that have demonstrated anti-inflammatory activity, particularly through mechanisms involving the inhibition of cyclooxygenase enzymes .

Structural Comparisons

FeatureOur CompoundSimilar CompoundsImpact on Activity
Bromine PositionPosition 2 on phenylOften at position 4May affect binding pocket fit
Methyl GroupPosition 4 on phenylVarious positionsInfluences electronic distribution
TrifluoromethylPosition 6 on benzothiazineCommon in bioactive moleculesEnhances membrane permeability

The specific pattern of substitution in N-(2-bromo-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide may confer unique interactions with biological targets compared to its structural analogs.

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